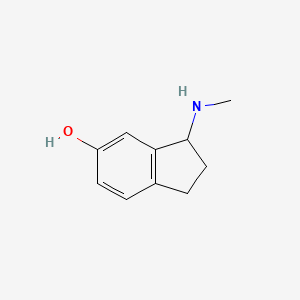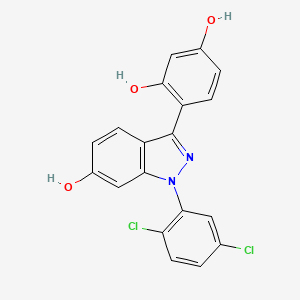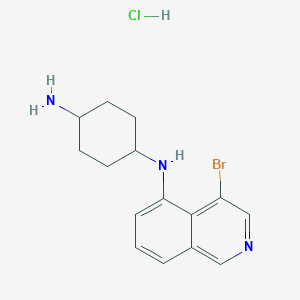
3-(methylamino)-2,3-dihydro-1H-inden-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylamino)-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C10H13NO It is a derivative of aminoindan, characterized by the presence of a methyl group, a hydroxyl group, and an amino group attached to the indane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-1-aminoindane as the starting material.
Methylation: The amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(methylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-(methylamino)-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective agent and its role in the treatment of neurodegenerative diseases such as Parkinson’s disease
Pharmacology: The compound is investigated for its effects on monoamine oxidase (MAO) enzymes and its potential as an MAO inhibitor.
Biology: Research explores its interactions with biological systems and its impact on cellular processes.
作用机制
The mechanism of action of 3-(methylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase (MAO) enzymes. It acts as an inhibitor of MAO, preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
相似化合物的比较
Similar Compounds
1-Aminoindan: A positional isomer with similar pharmacological properties.
Rasagiline: An MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with neuroprotective properties.
Uniqueness
3-(methylamino)-2,3-dihydro-1H-inden-5-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other aminoindan derivatives. Its methyl and hydroxyl groups can influence its interaction with biological targets and its overall pharmacokinetic profile .
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
3-(methylamino)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H13NO/c1-11-10-5-3-7-2-4-8(12)6-9(7)10/h2,4,6,10-12H,3,5H2,1H3 |
InChI 键 |
OQYUFINCFJYYFH-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCC2=C1C=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B8597145.png)


![2-[(Dimethylsulfamoyl)methyl]benzene-1-sulfonyl isocyanate](/img/structure/B8597177.png)



![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)





